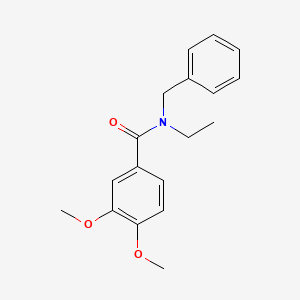![molecular formula C12H10Cl2N2O2S B5868372 ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate, also known as Diethio-carbamazine or DEC, is a synthetic organic compound that belongs to the family of carbamates. DEC has been used as an anthelmintic drug to treat filariasis, a parasitic disease caused by several species of nematodes. In addition to its medical application, DEC has also been studied for its potential use in scientific research.
Wirkmechanismus
DEC exerts its anthelmintic activity by inhibiting the energy metabolism of the filarial nematodes. DEC is converted into its active metabolite, diethylcarbamazine (DEC-oxide), which binds to the nematode's muscle cells and causes paralysis. This leads to the death of the nematode, which is then eliminated from the host's body.
Biochemical and Physiological Effects:
DEC has been shown to have a number of biochemical and physiological effects on the host's body. DEC has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and stimulating the production of anti-inflammatory cytokines. DEC has also been shown to alter the lipid metabolism of the host, leading to a decrease in the levels of cholesterol and triglycerides.
Vorteile Und Einschränkungen Für Laborexperimente
DEC has several advantages as a tool for scientific research. DEC is a potent anthelmintic drug that can be used to study the effects of filarial nematodes on their hosts. DEC is also relatively safe and has a low toxicity profile. However, DEC has some limitations as a tool for scientific research. DEC has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on DEC. One area of research could focus on developing new formulations of DEC that can increase its effectiveness and duration of action. Another area of research could focus on studying the effects of DEC on other parasitic diseases, such as malaria and schistosomiasis. Additionally, DEC could be studied for its potential use in treating other diseases, such as autoimmune disorders and cancer.
Synthesemethoden
DEC can be synthesized by reacting 3,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the intermediate compound sodium 3,4-dichlorophenyl dithiocarbamate. This intermediate is then reacted with ethyl iodide to yield DEC.
Wissenschaftliche Forschungsanwendungen
DEC has been widely used in scientific research as a tool to study the biochemical and physiological effects of filarial nematodes on their hosts. DEC has been shown to have a potent microfilaricidal activity, which means it can kill the microfilariae (larval stage) of filarial nematodes. This property has been exploited to study the effects of filarial nematodes on the immune system, as well as their impact on the host's metabolism and physiology.
Eigenschaften
IUPAC Name |
ethyl N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCLQZSYNMOZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

